5-Hydroxy-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxamide; Bredinin 5'-monophosphate;((2S,3R,4S,5S)-5-(4-carbamoyl-5-hydroxy-1H-imidazol-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)methyl dihydrogen phosphate
Description
Chemical Identification and Structural Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name for bredinin 5'-monophosphate is [(2R,3S,4R,5R)-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate . This nomenclature reflects:
- A beta-D-ribofuranose backbone with phosphorylation at the 5'-O position.
- An imidazole ring substituted at the 1-position with the ribofuranosyl group and at the 4- and 5-positions with carboxamide and hydroxy groups, respectively.
The compound is also identified by synonyms such as mizoribine 5'-monophosphate and 4-carbamoyl-1-beta-D-ribofuranosylimidazolium-5-olate.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 62025-48-3 | |
| Molecular Formula | C₉H₁₄N₃O₉P | |
| Molecular Weight | 339.199 g/mol | |
| ChEMBL ID | CHEMBL1794685 |
Molecular Structure Analysis: Phosphorylated Ribofuranosyl Imidazole Core
The structure of bredinin 5'-monophosphate comprises three critical domains:
- Imidazole Ring : A five-membered aromatic ring with:
- Beta-D-Ribofuranose : A five-membered sugar ring in the β-D configuration, phosphorylated at the 5'-O position. The ribose adopts a C2'-endo puckering conformation, as inferred from analogous nucleoside structures.
- Phosphate Group : A dihydrogen phosphate moiety (-PO₃H₂) esterified to the ribose 5'-O, enhancing water solubility and enabling interactions with enzymatic active sites.
Figure 1: Structural Features
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
While explicit ¹H/¹³C NMR data for bredinin 5'-monophosphate are not fully reported in the provided sources, characteristic signals can be inferred:
- Ribose Protons : Expected resonances between δ 3.5–5.5 ppm for sugar ring protons, with coupling constants indicative of β-D configuration (e.g., J₁',₂' ≈ 4–6 Hz).
- Imidazole Protons : Deshielded aromatic protons near δ 7.5–8.5 ppm.
Infrared (IR) Spectroscopy
Key functional group absorptions include:
- Phosphate (P=O) : Strong stretch at ~1250 cm⁻¹.
- Hydroxy (-OH) : Broad band at ~3300 cm⁻¹.
- Carboxamide (C=O) : Stretch at ~1650 cm⁻¹.
Mass Spectrometry
The molecular ion [M+H]⁺ is calculated at m/z 340.207 (theoretical for C₉H₁₅N₃O₉P). Electrospray ionization (ESI) may also produce adducts such as [M+Na]⁺ (m/z 362.189).
X-ray Crystallography and Conformational Studies
No X-ray crystallographic data for bredinin 5'-monophosphate are currently available. However, conformational studies of related nucleoside phosphates suggest:
Physicochemical Properties: Solubility, Stability, and Tautomerism
Solubility
Bredinin 5'-monophosphate is highly soluble in water (>50 mg/mL) due to its polar phosphate and hydroxy groups. Limited solubility is observed in organic solvents like ethanol or chloroform.
Stability
- pH Sensitivity : Stable in neutral aqueous solutions (pH 6–8). Acidic conditions (pH < 4) may hydrolyze the phosphate ester, while alkaline conditions (pH > 9) promote imidazole ring decomposition.
- Thermal Stability : Decomposes above 200°C without melting.
Tautomerism
The imidazole ring exhibits tautomerism, with equilibrium between the 4-carboxamide-5-hydroxy (dominant) and 4-hydroxy-5-carboxamide forms. The zwitterionic state, observed in bredinin, is likely stabilized by intramolecular proton transfer between the imidazole and phosphate groups.
Properties
IUPAC Name |
[5-(4-carbamoyl-5-hydroxyimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O9P/c10-7(15)4-8(16)12(2-11-4)9-6(14)5(13)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,13-14,16H,1H2,(H2,10,15)(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKAFSMJDTUUAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Precursor Synthesis
The synthesis begins with the preparation of a protected ribofuranosyl intermediate. A carbocyclic analog of Bredinin is synthesized via photochemical cleavage of an imidazole ring, followed by reconstruction of the base moiety. For example, malonyl ester formation and oximation at the central carbon yield a precursor that undergoes cyclization with triethyl orthoformate and catalytic acetic acid in ethanol.
Key Steps:
- Malonyl ester formation : Intermediate 10 is generated from aminonitrile derivatives.
- Catalytic reduction : Platinum on carbon reduces the oxime group to produce amine precursor 11 (77% yield).
- Cyclization : Heating 11 with triethyl orthoformate at 90°C forms the imidazole ring (55% yield after HPLC purification).
Deprotection and Final Product Isolation
The protected intermediate 12 is treated with 1N HCl under reflux to remove protective groups, yielding Bredinin 5'-monophosphate (3 ) in 54% isolated yield.
Hydrogenation and Deprotection Strategies
Iodo Intermediate Formation
5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide is converted to a 5-deoxy-5-iodo derivative using iodine under controlled conditions. Hydrogenation over Pd/C removes the iodide, yielding 5-deoxyribofuranosyl intermediates.
Reaction Conditions:
Phosphorylation and Final Modification
The 5'-hydroxyl group is phosphorylated using POCl₃ in trimethyl phosphate, followed by hydrolysis to yield the monophosphate. Deprotection with formic acid or ammonium hydroxide yields the final product.
Solid-Phase Synthesis of Phosphate Derivatives
Diphosphate Intermediate Preparation
A solid-phase approach enables simultaneous phosphorylation at the 5'-position and a 4-N-alkyl chain. Bis-trimethylsilylethoxy-N,N'-diisopropylphosphoramidite is used to install phosphate groups, achieving 90–92% bis-phosphorylation yields.
Key Steps:
Cyclization to Pyrophosphate Analog
The diphosphate derivative undergoes intramolecular cyclization using carbodiimide reagents (e.g., EDC or DCC), forming a cyclic ADP-ribose mimic. Yields for cyclization range from 20–30% after HPLC purification.
Enzymatic and Metabolic Pathways
In Vivo Phosphorylation of AICAR
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is phosphorylated by adenosine kinase to form AICAR 5'-monophosphate (ZMP), a structural analog of Bredinin 5'-monophosphate. This pathway is exploited in metabolic studies to simulate endogenous nucleotide synthesis.
Key Data:
- Enzyme : Adenosine kinase (Km = 0.5 mM for AICAR).
- Cellular uptake : AICAR enters cells via nucleoside transporters (e.g., ENT1/2).
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Photochemical cyclization | Triethyl orthoformate | 54% | High regioselectivity | Requires HPLC purification |
| Hydrogenation/deprotection | Pd/C, POCl₃ | 77% | Scalable for bulk synthesis | Multi-step deprotection |
| Solid-phase synthesis | Phosphoramidite reagents | 90% | Simultaneous phosphorylation | Low cyclization efficiency (20–30%) |
| Enzymatic phosphorylation | Adenosine kinase | N/A | Mimics natural biosynthesis | Low throughput for industrial use |
Challenges and Optimization Strategies
Protecting Group Compatibility
The use of tert-butyldimethylsilyl (TBDMS) ethers for 5'-OH protection often complicates deprotection due to poor solubility. Alternative groups, such as acetyl or benzyl, improve aqueous solubility but require harsher conditions.
Purification Techniques
HPLC remains critical for isolating high-purity products, particularly after cyclization steps. Reverse-phase C18 columns with gradients of acetonitrile/water are standard.
Chemical Reactions Analysis
Types of Reactions
Bredinin 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of bredinin 5’-monophosphate, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Immunosuppressive Properties
Bredinin 5'-monophosphate has been extensively studied for its immunosuppressive capabilities. It has shown effectiveness in various clinical settings:
- Organ Transplantation : Used to prevent rejection by suppressing lymphocyte proliferation.
- Autoimmune Diseases : Effective in conditions like lupus nephritis and nephrotic syndrome.
Table 1: Inhibition of DNA Polymerases by Bredinin 5'-monophosphate
| DNA Polymerase | Inhibition Concentration (µg/ml) | Mechanism of Action |
|---|---|---|
| Pol. α | < 7 | Competes with substrate; non-competitive with template-primer |
| Pol. β | 7 | Competes with both substrate and template-primer |
Antiviral Applications
Bredinin 5'-monophosphate exhibits antiviral properties against various RNA viruses. Its mechanism involves inhibition of IMPDH, crucial for viral nucleotide synthesis.
Table 2: Antiviral Activity of Bredinin
| Virus Type | EC50 Value (µM) | Comments |
|---|---|---|
| Bovine Viral Diarrhea Virus | 0.66 (with IFN-α) | Synergistic effect observed |
| Respiratory Syncytial Virus | Submicromolar | Effective against multiple strains |
| Hepatitis C Virus | Not specified | Further studies ongoing |
Case Study 1: Inhibition of Mammalian DNA Polymerases
A study highlighted that Bredinin 5'-monophosphate effectively inhibits mammalian DNA polymerases at significantly lower concentrations than bredinin itself. This emphasizes the importance of its metabolic conversion in vivo for achieving immunosuppressive effects .
Case Study 2: Antiviral Efficacy
Research demonstrated that bredinin has low antiviral activity against several RNA viruses; however, structural modifications to its analogs may enhance this activity . Ongoing investigations are focusing on new analogs to improve efficacy against viral infections.
Case Study 3: Clinical Implications
Bredinin has been utilized clinically as an immunosuppressive agent in Japan, particularly for organ transplantation. Understanding the mechanisms through which Bredinin 5'-monophosphate operates provides insights into optimizing its therapeutic use .
Mechanism of Action
Bredinin 5’-monophosphate exerts its effects by selectively inhibiting mammalian DNA polymerases. It competes with the substrate and template-primer, thereby interfering with the DNA synthesis process. This inhibition affects the proliferation of cells, particularly lymphocytes, and has implications for its use as an immunosuppressive and antiviral agent .
Comparison with Similar Compounds
5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside 5'-Monophosphate (AICAR 5'-monophosphate)
AICAR 5'-monophosphate shares structural similarity with Bredinin 5'-monophosphate, differing only at the 5-position of the imidazole ring (amino vs. hydroxy group) .
- Mechanistic divergence: While Bredinin 5'-monophosphate inhibits IMPDH, AICAR 5'-monophosphate primarily activates AMP-activated protein kinase (AMPK), influencing cellular energy metabolism .
- Pharmacological profile : AICAR lacks antiviral activity but is studied for metabolic disorders and cancer .
Table 1: Structural Comparison of Bredinin 5'-Monophosphate and AICAR 5'-Monophosphate
Carbocyclic Bredinin Analog
A carbocyclic analog of Bredinin replaces the ribose oxygen with a carbon atom, forming a cyclopentane ring .
- Synthesis : Derived from (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one via multistep functionalization .
- Activity: Exhibits low antiviral activity compared to Bredinin, highlighting the importance of the ribofuranosyl phosphate group for IMPDH binding .
Functional Analogs
Mizoribine (Bredinin)
Mizoribine is the parent prodrug of Bredinin 5'-monophosphate.
- Activation: Requires intracellular phosphorylation to its 5'-monophosphate form for IMPDH inhibition .
- Clinical use: Approved as an immunosuppressant in organ transplantation, leveraging IMPDH inhibition to reduce lymphocyte proliferation .
Other Imidazole Nucleosides
Compounds like 1-(2'-deoxy-β-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione () and 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives () share the imidazole core but differ in substituents and biological targets:
- Mechanistic contrast : These analogs often target DNA polymerases or kinases rather than IMPDH .
- Therapeutic focus: Antitumor and antibacterial applications dominate, unlike Bredinin’s antiviral/immunosuppressive roles .
Pharmacological Comparison
Table 2: Pharmacological Profiles of Bredinin 5'-Monophosphate and Analogs
Biological Activity
5-Hydroxy-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxamide, commonly referred to as bredinin 5'-monophosphate (breMP), is a nucleoside antibiotic that has garnered attention for its various biological activities, particularly in the field of immunosuppression and antiviral therapy. Originally isolated from Eupenicillium brefeldianum, bredinin exhibits a unique mechanism of action that primarily involves the inhibition of specific DNA polymerases and other enzymes involved in nucleotide metabolism.
Bredinin 5'-monophosphate selectively inhibits mammalian DNA polymerases, particularly DNA polymerase alpha and beta. Research indicates that breMP acts as a competitive inhibitor for these enzymes, disrupting their catalytic functions. Specifically:
- DNA Polymerase Alpha : breMP inhibits pol.alpha activity at concentrations below 7 µg/ml by competing with the substrate and non-competitively with the template-primer.
- DNA Polymerase Beta : breMP inhibits pol.beta at 7 µg/ml, competing with both the substrate and template-primer during DNA synthesis .
This selective inhibition suggests potential applications in treating diseases characterized by abnormal cell proliferation, such as cancers or autoimmune disorders.
Antiviral Activity
Bredinin has demonstrated broad-spectrum antiviral activity against several RNA viruses, including:
- Respiratory Syncytial Virus (RSV)
- Influenza A and B
- Parainfluenza viruses
- Mumps virus
- Measles virus
In vitro studies have shown that bredinin can significantly reduce viral replication, with effective concentrations (EC50) in the submicromolar range. For example, when combined with interferon-alpha (IFN-α), bredinin exhibited enhanced antiviral effects against the bovine viral diarrhea virus (BVDV), highlighting its potential as an adjunct therapy in viral infections .
Enzymatic Interactions
Bredinin's active metabolite, breMP, mimics the transition state of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in purine nucleotide synthesis. This mimicry leads to competitive inhibition of IMPDH, further contributing to its antiviral properties . The compound's interactions with various enzymes are summarized in the following table:
| Enzyme | Function | Inhibition Type |
|---|---|---|
| DNA Polymerase Alpha | DNA synthesis | Competitive |
| DNA Polymerase Beta | DNA synthesis | Competitive |
| Inosine Monophosphate Dehydrogenase | Purine nucleotide synthesis | Competitive |
Clinical Applications
Bredinin is clinically used as an immunosuppressive agent in Japan, particularly for preventing organ transplant rejection and treating autoimmune diseases. Its selective action on lymphocyte differentiation pathways underscores its utility in managing conditions where immune modulation is required .
Research Findings
Recent studies have expanded on bredinin's potential applications:
- Antiviral Efficacy : A study demonstrated that bredinin effectively inhibited RSV replication in vitro, suggesting its viability as a treatment option for respiratory viral infections.
- Synergistic Effects : The combination of bredinin with other antiviral agents has shown promise in enhancing therapeutic outcomes against persistent viral infections .
Q & A
Basic Research Questions
Q. What is the biochemical role of this compound in histidine biosynthesis, and how can its substrate specificity for enzymes like 1-(5-phosphoribosyl)-5-((5-phosphoribosylamino)methylideneamino)imidazole-4-carboxamide isomerase be experimentally validated?
- Methodology : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track metabolic flux in histidine biosynthesis pathways. Enzyme kinetics assays (e.g., Michaelis-Menten parameters) can quantify substrate specificity. Structural validation via X-ray crystallography or cryo-EM can map binding interactions with the isomerase .
- Key Challenges : Ensuring enzyme purity and avoiding interference from co-purified metabolites during assays.
Q. How can the compound’s structural stability be assessed under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. FTIR and NMR can identify structural changes (e.g., hydrolysis of the phosphate group or imidazole ring). Refer to TCI America’s guidelines for handling hygroscopic or light-sensitive compounds .
- Data Interpretation : Compare degradation kinetics across buffers (e.g., Tris vs. phosphate) to optimize storage conditions.
Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and stereochemistry?
- Methodology :
- 1H/13C NMR : Confirm stereochemistry at the (2S,3R,4S,5S) positions and detect impurities.
- Mass Spectrometry (HRMS) : Validate molecular weight and phosphate group integrity.
- Circular Dichroism (CD) : Assess conformational stability in aqueous solutions.
- Validation : Cross-reference data with synthetic standards and published spectra in databases like Ashford’s Dictionary .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict the compound’s interaction with histidine biosynthesis enzymes, and how do these models align with experimental data?
- Methodology :
- Use density functional theory (DFT) to model transition states during enzymatic catalysis.
- Molecular docking (AutoDock Vina, Schrödinger) simulates binding affinities. Compare results with kinetic data (e.g., IC₅₀ values) from enzyme inhibition assays .
- Contradiction Analysis : If computational models suggest high binding affinity but experimental assays show weak inhibition, evaluate solvent effects or protein flexibility in simulations.
Q. What experimental designs are optimal for resolving contradictory reports on the compound’s role in nucleotide vs. amino acid metabolism?
- Approach :
- Metabolomic Profiling : Use LC-MS/MS to quantify intermediates in histidine and purine pathways in knockout cell lines.
- Isotope Tracing : Compare ¹⁵N incorporation into histidine vs. purine derivatives.
- Troubleshooting : Control for cross-talk with AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), a structurally similar purine precursor .
Q. How can AI-driven platforms like COMSOL Multiphysics optimize the synthesis of this compound, particularly in overcoming low yields from phosphorylation steps?
- Methodology :
- Train machine learning models on reaction parameters (e.g., solvent polarity, catalyst loading) from historical data.
- Use process simulation tools to predict optimal conditions for ribofuranosyl phosphorylation. Validate with small-scale reactions .
- Innovation : Integrate real-time HPLC feedback to adjust reaction parameters dynamically.
Methodological Notes
- Synthesis Challenges : The compound’s phosphorylated ribofuranosyl group requires anhydrous conditions and inert atmospheres to prevent hydrolysis. Use tert-butyl magnesium chloride as a phosphatase inhibitor during extraction .
- Data Reproducibility : Discrepancies in enzyme kinetics may arise from variations in protein expression systems (e.g., E. coli vs. yeast). Standardize protocols using His-tagged recombinant enzymes for consistent purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
